molecular formula C17H15FN2O3S B2761163 N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922855-92-3

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2761163
CAS No.: 922855-92-3
M. Wt: 346.38
InChI Key: APXWGYVSUDSPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. Compounds featuring sulfonamide and aryl cyanide functional groups are frequently investigated for their potential as enzyme inhibitors . The specific structural motifs present in this molecule suggest it may interact with biological targets such as proteases or other enzymes, making it a valuable tool for probing biological pathways and structure-activity relationships (SAR) . Research into analogous sulfonamide-containing compounds has demonstrated their utility in developing therapeutic agents for various diseases, highlighting the potential research value of this chemical scaffold . This product is provided for research purposes to support the development of novel bioactive compounds. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-14-7-9-15(10-8-14)24(22,23)11-3-6-17(21)20-16-5-2-1-4-13(16)12-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXWGYVSUDSPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves a multi-step process:

    Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of a suitable aromatic precursor to introduce the cyano group.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with butanoyl chloride to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. The cyanophenyl and fluorophenylsulfonyl groups play a crucial role in binding to target sites, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Fluorinated Aryl Groups

  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): This compound features dual 4-fluorophenylsulfonyl groups and a dimethylphenyl substituent. Unlike the target compound, it lacks a butanamide chain, which may reduce conformational flexibility. The dimethyl group may sterically hinder interactions with biological targets compared to the cyano group in the target compound .
  • N-(4-Methoxyphenyl)benzenesulfonamide (): The methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing cyano group in the target compound. This substitution likely alters solubility and hydrogen-bonding capacity, impacting pharmacokinetics .

Butanamide-Based Analogs

  • N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () :
    A CTPS1 inhibitor with a pyrimidinyl-sulfonamide moiety and chloropyridinyl group. The butanamide chain here serves as a linker, similar to the target compound. However, the absence of a fluorophenyl group may reduce lipophilicity, affecting membrane permeability .

Piperazine-Linked Sulfonamides ()

Compounds such as 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) incorporate piperazine and bis(4-fluorophenyl)methyl groups. These structures exhibit higher molecular weights (>500 g/mol) and complex hydrogen-bonding networks due to multiple sulfonamide and aryl groups. The target compound’s simpler structure may offer synthetic advantages (e.g., higher yields) and improved bioavailability .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Notable Features
N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide (Target) C₁₇H₁₄FN₂O₃S 2-cyanophenyl, 4-fluorophenylsulfonyl N/A N/A Potential CTPS1 inhibition
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide C₂₀H₁₈F₂N₂O₄S₂ Dual 4-fluorophenylsulfonyl, dimethyl N/A N/A High crystallinity
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) C₂₉H₂₇F₂N₅O₄S₂ Piperazine, bis(4-fluorophenyl)methyl 65 230 High melting point, complex synthesis
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S Methoxyphenyl 91 132–135 Electron-donating substituent

Key Research Findings and Implications

Synthetic Efficiency : Compounds with simpler structures (e.g., ’s N-(4-methoxyphenyl)benzenesulfonamide) achieved higher yields (91%) compared to piperazine-linked derivatives (65% for 6i), suggesting that the target compound’s lack of complex heterocycles may streamline synthesis .

Biological Relevance : Fluorinated aryl sulfonamides in and are associated with enzyme inhibition and proliferative disease treatment. The target compound’s 4-fluorophenylsulfonyl group may similarly enhance binding to hydrophobic enzyme pockets .

Q & A

Q. Primary techniques :

  • NMR spectroscopy : 1H/13C NMR to confirm the presence of the sulfonyl group (δ ~3.5–4.0 ppm for SO2 protons) and cyanophenyl moiety (δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 413.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

Advanced: How does the sulfonamide moiety in this compound influence its binding affinity to biological targets, and what computational methods can validate these interactions?

The sulfonamide group acts as a hydrogen bond acceptor/donor, enabling interactions with enzymatic active sites (e.g., carbonic anhydrase or dihydropteroate synthase). Computational validation methods include:

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding poses to identify key residues (e.g., Zn²+ coordination in metalloenzymes) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate binding energy (ΔG < -8 kcal/mol) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict activity .

Advanced: What strategies can resolve contradictory data regarding the biological activity of sulfonamide derivatives like this compound across different experimental models?

Q. Methodological approaches :

  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies or IC50 in kinase inhibition assays) to minimize variability .
  • Crystallography : Resolve X-ray structures of compound-target complexes to confirm binding modes (e.g., PDB ID 6XKJ for sulfonamide-enzyme interactions) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl substitution correlates with 2–4x higher potency against Gram-positive bacteria) .

Advanced: How can structure-activity relationship (SAR) studies guide the structural modification of this compound to enhance its metabolic stability?

Q. Key SAR insights :

  • Cyanophenyl substitution : Replace the cyano group with electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation .
  • Sulfonyl group optimization : Introduce bulky substituents (e.g., trifluoromethyl) at the para position of the fluorophenyl ring to sterically hinder enzymatic degradation .
  • In vitro assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t1/2 > 60 min) and guide iterative design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.